Cas no 2137533-33-4 ((4-cyanopyridin-2-yl)methanesulfonamide)

(4-Cyanopyridin-2-yl)methanesulfonamide is a versatile heterocyclic sulfonamide derivative with a nitrile-functionalized pyridine core. Its key structural features—a sulfonamide group and an electron-withdrawing cyano substituent—impart reactivity suitable for pharmaceutical and agrochemical applications. The compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its sulfonamide moiety enhances binding affinity to biological targets, while the cyano group offers a handle for further derivatization. The compound exhibits good stability under standard conditions, facilitating handling in synthetic workflows. Its balanced polarity ensures moderate solubility in common organic solvents, enabling flexible reaction conditions. These properties make it a practical building block for drug discovery and fine chemical synthesis.
(4-cyanopyridin-2-yl)methanesulfonamide structure
2137533-33-4 structure
Product Name:(4-cyanopyridin-2-yl)methanesulfonamide
CAS No:2137533-33-4
MF:C7H7N3O2S
MW:197.214379549026
CID:5998432
PubChem ID:165475274
Update Time:2025-06-30

(4-cyanopyridin-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (4-cyanopyridin-2-yl)methanesulfonamide
    • 2137533-33-4
    • EN300-1121000
    • Inchi: 1S/C7H7N3O2S/c8-4-6-1-2-10-7(3-6)5-13(9,11)12/h1-3H,5H2,(H2,9,11,12)
    • InChI Key: RADKWGOKGZTZOP-UHFFFAOYSA-N
    • SMILES: S(CC1C=C(C#N)C=CN=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 197.02589765g/mol
  • Monoisotopic Mass: 197.02589765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 105Ų

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Additional information on (4-cyanopyridin-2-yl)methanesulfonamide

Introduction to (4-cyanopyridin-2-yl)methanesulfonamide (CAS No. 2137533-33-4)

(4-cyanopyridin-2-yl)methanesulfonamide, identified by its Chemical Abstracts Service (CAS) number 2137533-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, characterized by its unique structural and functional properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and drug development.

The molecular structure of (4-cyanopyridin-2-yl)methanesulfonamide consists of a pyridine ring substituted with a cyano group at the 4-position and a methanesulfonamide moiety at the 2-position. This configuration imparts distinct chemical reactivity and biological activity, making it a promising scaffold for designing novel therapeutic agents. The presence of the cyano group enhances the electrophilicity of the pyridine ring, while the methanesulfonamide group introduces polarity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. (4-cyanopyridin-2-yl)methanesulfonamide has emerged as a key compound in this domain due to its ability to modulate multiple biological processes. One of the most compelling areas of investigation involves its potential as an antiviral agent. Studies have demonstrated that pyridine derivatives can interfere with viral replication by inhibiting key enzymes or proteins involved in the viral life cycle. The specific arrangement of functional groups in (4-cyanopyridin-2-yl)methanesulfonamide suggests that it may exhibit inhibitory activity against certain viruses, particularly those that rely on pyridine-based cofactors for their replication.

Furthermore, the compound has shown promise in anticancer research. The methanesulfonamide group is known to possess chemotherapeutic properties, often acting as a pharmacophore in anticancer drugs. By incorporating this moiety into the pyridine framework, researchers aim to develop molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Preliminary studies indicate that (4-cyanopyridin-2-yl)methanesulfonamide can induce apoptosis in cancer cell lines by disrupting essential cellular pathways. This makes it a valuable candidate for further exploration in oncology research.

The cyano group in the structure also contributes to the compound's versatility. Cyanopyridines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The cyano group can participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets such as enzymes and receptors. This feature enhances the compound's potential as a lead molecule for drug discovery programs.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds like (4-cyanopyridin-2-yl)methanesulfonamide. Machine learning algorithms and molecular docking simulations have been employed to predict binding affinities and identify potential drug candidates. These computational tools have accelerated the drug discovery process, allowing researchers to prioritize compounds based on their predicted efficacy and selectivity. In this context, (4-cyanopyridin-2-yl)methanesulfonamide has been identified as a high-potential candidate for further experimental validation.

In vitro studies have provided initial insights into the pharmacological properties of (4-cyanopyridin-2-yl)methanesulfonamide. These studies have focused on evaluating its interaction with various biological targets, including enzymes and receptors relevant to cancer and viral infections. The compound has demonstrated notable activity against several key targets, suggesting its multifunctional therapeutic potential. For instance, it has shown inhibitory effects on enzymes involved in DNA replication and transcription, which are critical for both normal cellular processes and viral replication.

The synthesis of (4-cyanopyridin-2-yl)methanesulfonamide is another area of active research. Chemists have developed efficient synthetic routes that allow for scalable production of this compound. These synthetic methods often involve multi-step reactions starting from readily available precursors such as 2-amino pyridine derivatives. The optimization of these synthetic pathways is crucial for ensuring high yields and purity, which are essential for subsequent pharmacological studies.

The safety profile of any potential therapeutic agent is paramount before it can be considered for clinical use. Preliminary toxicology studies on (4-cyanopyridin-2-yl)methanesulfonamide have been conducted to assess its acute toxicity and potential side effects. These studies have shown that the compound exhibits moderate toxicity at high concentrations but remains relatively safe at lower doses relevant for therapeutic applications. Further toxicological evaluations are necessary to fully understand its safety profile before moving into clinical trials.

The future directions of research on (4-cyanopyridin-2-yl)methanesulfonamide are promising and multifaceted. Researchers aim to explore its mechanisms of action in greater detail, identify new therapeutic applications, and optimize its pharmacokinetic properties through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of novel drugs based on this promising scaffold.

In conclusion, (4-cyanopyridin-2-yl)methanesulfonamide (CAS No. 2137533-33-4) is a versatile organic compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for drug development targeting various diseases, including cancer and viral infections. Ongoing research efforts are focused on elucidating its biological activities, optimizing its synthesis, and assessing its safety profile. As our understanding of this compound continues to grow, it holds great promise for contributing to advancements in medicine and therapeutics.

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